2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid is a complex organic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is characterized by its unique molecular structure, which includes a cyclopentylidene moiety and a propanoic acid functionality. This compound is of interest in pharmaceutical research due to its potential therapeutic applications.
This compound can be classified as an analgesic and anti-inflammatory agent, similar to other compounds in its class, such as ibuprofen. It has been studied for its properties as a pharmaceutical intermediate and impurity reference material in drug formulations . The compound's chemical identity is defined by its IUPAC name and corresponding CAS number, which are essential for regulatory and safety purposes.
The synthesis of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid can be achieved through multiple synthetic routes. A common method involves the use of cyclopentanone derivatives and phenylacetic acid derivatives in a condensation reaction.
The molecular formula of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid is , with a molecular weight of approximately 246.31 g/mol. The structure features:
The compound can undergo various chemical reactions typical of carboxylic acids and derivatives, including:
These reactions often require catalysts or specific conditions (e.g., temperature, pressure) to proceed efficiently, which can be optimized based on the desired end products.
As an anti-inflammatory agent, 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid likely exerts its effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
Research indicates that compounds with similar structures exhibit significant anti-inflammatory activity, suggesting that this compound may have comparable effects .
Relevant data from studies indicate that the compound maintains integrity under standard laboratory conditions but should be stored properly to avoid degradation .
The primary applications of 2-(4-((2-Oxocyclopentylidene)methyl)phenyl)propanoic acid include:
The ongoing research into this compound highlights its significance within medicinal chemistry and pharmacology, paving the way for future therapeutic developments.
Stereoselective synthesis of 2-(4-((2-oxocyclopentylidene)methyl)phenyl)propanoic acid derivatives centers on chiral induction at the propanoic acid moiety and the cyclopentylidene ketone group. The core strategy employs asymmetric hydrogenation of α,β-unsaturated carboxylic acid intermediates using ruthenium-BINAP catalysts, achieving enantiomeric excess (ee) >98% for the (2R)-configuration essential for bioactivity. The cyclopentylidene moiety is introduced via Horner-Wadsworth-Emmons olefination between 4-formylphenylpropanoate esters and phosphonate-activated 2-oxocyclopentyl reagents, yielding the exocyclic enone system with E-selectivity >95% [2] [4].
Critical optimization involves protecting group strategies for the ketone functionality during synthesis. In situ ketalization with ethylene glycol minimizes unwanted side reactions during aryl coupling steps. Post-coupling deprotection regenerates the 2-oxocyclopentylidene group without epimerization, confirmed by chiral HPLC analysis of the final product [4]. Table 1 summarizes key stereoselective intermediates:
Table 1: Stereoselective Intermediates
Intermediate | Function | Enantiomeric Excess |
---|---|---|
(2R)-2-(4-Bromomethylphenyl)propanoate | Chiral aryl backbone | >99% ee |
2-(Diethylphosphonooxy)cyclopentanone | Enone precursor | N/A |
(2R)-2-[4-((E)-2-Oxocyclopentylidene)methyl]phenyl]propanoate | Coupled product | >98% ee |
Industrial-scale synthesis of 2-(4-((2-oxocyclopentylidene)methyl)phenyl)propanoic acid requires controlled hydrolysis of ketal-protected alkyl esters to avoid degradation of the acid- and base-sensitive enone system. Ethyl ketals (e.g., 3-isopropylidene derivatives) are hydrolyzed using biphasic NaOH/ethyl acetate systems at 0–5°C, achieving >95% conversion while limiting enolization and racemization [3] [4]. Process analytical technology (PAT) monitors hydrolysis in real-time via inline pH and FTIR spectroscopy, ensuring the reaction quenches promptly at complete ester cleavage.
Crystallization optimization enables separation of the target acid from hydrolytic byproducts like 2-{4-[(3-isopropylidene-2-oxocyclopentyl)methyl]phenyl}propanoic acid (Loxoprofen Isopropylidene Impurity, MW 286.37 g/mol). Ethanol/water mixtures (3:1 v/v) at pH 4.0–4.5 precipitate the title compound with ≤0.1% impurity levels, as verified by qNMR [3] [4]. Table 2 compares hydrolysis conditions:
Table 2: Hydrolysis Conditions for Ketal Esters
Ester Type | Conditions | Temperature | Yield | Impurity Level |
---|---|---|---|---|
Ethyl isopropylidene | 0.5M NaOH/EtOAc, 2 h | 0–5°C | 92% | 0.08% |
Methyl ethylene ketal | 1.0M NaOH/THF, 4 h | 25°C | 78% | 1.5% |
Grignard reactions install the cyclopentylidene backbone prior to enone formation. Reaction of 2-oxocyclopentylmagnesium bromide with tert-butyl 4-bromomethylphenylpropanoate yields the tertiary alcohol intermediate, which undergoes Oppenauer oxidation to the ketone. Crucially, magnesium-halogen exchange must occur at −40°C to prevent Wurtz coupling byproducts, improving yields to 87% [4] [5].
Reductive amination appears in side-chain modifications for prodrug synthesis. 2-Pyrrolidin-1-ylethanol derivatives (e.g., C₂₁H₃₁NO₄, CID 71736005) form via reductive amination between the ketone and amino-alcohols, using NaBH₃CN in methanol. However, this route generates pharmacologically inactive derivatives used solely as analytical reference standards [1].
Conventional chloromethylation of phenylpropanoic acid precursors risks forming carcinogenic bis(chloromethyl) ether (BCME) when employing HCl/paraformaldehyde mixtures. Green alternatives include:
These protocols reduce environmental impact while maintaining yields of chloromethyl intermediates at >90%, enabling sustainable synthesis of 2-(4-((2-oxocyclopentylidene)methyl)phenyl)propanoic acid precursors.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0